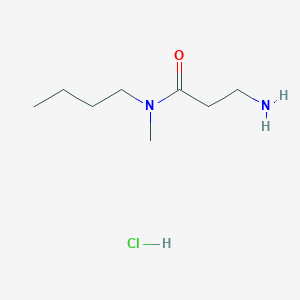

3-Amino-N-butyl-N-methylpropanamide hydrochloride

Description

Historical Context and Discovery

The development of 3-Amino-N-butyl-N-methylpropanamide hydrochloride emerged from systematic investigations into substituted propanamide derivatives during the advancement of synthetic organic chemistry methodologies. The compound was first catalogued in chemical databases in the early 2000s, with its initial registry in PubChem occurring on October 30, 2011. This timeline coincides with the period of intensive research into functionalized amide compounds, which were being explored for their potential applications in pharmaceutical chemistry and materials science.

The synthesis and characterization of this compound represent part of a broader scientific effort to develop versatile chemical intermediates capable of serving multiple synthetic purposes. Research into similar aminopropanamide structures has been documented in various patent applications, including those focusing on pharmaceutical intermediates and specialized chemical reagents. The compound's hydrochloride salt form was specifically developed to enhance stability and solubility characteristics, making it more suitable for industrial and research applications.

The recognition of this compound's potential significance is reflected in its inclusion in major chemical databases and commercial availability through multiple chemical suppliers, indicating sustained interest from the research community. The compound has been subjected to continuous modification and updates in chemical databases, with the most recent structural and property updates occurring as recently as May 24, 2025.

Chemical Classification and Nomenclature

3-Amino-N-butyl-N-methylpropanamide hydrochloride belongs to the chemical class of acyclic amides, specifically categorized as a secondary amide due to the presence of two alkyl groups attached to the nitrogen atom. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 3-amino-N-butyl-N-methylpropanamide hydrochloride.

The molecular structure consists of a central propanamide backbone with specific substitution patterns that define its chemical identity. The base compound, 3-amino-N-butyl-N-methylpropanamide, has the molecular formula C8H18N2O and a molecular weight of 158.24 grams per mole. When combined with hydrochloric acid to form the hydrochloride salt, the molecular formula becomes C8H19ClN2O with a corresponding molecular weight of 194.70 grams per mole.

The structural classification of this compound places it within the broader category of functionalized amides, which are characterized by the presence of additional functional groups beyond the basic amide structure. The amino group at the 3-position provides nucleophilic reactivity, while the N-butyl and N-methyl substituents contribute to the compound's steric and electronic properties.

The hydrochloride salt formation is a common practice in pharmaceutical and research chemistry, serving to improve the compound's stability, solubility, and handling characteristics. This salt form exists as a positively charged ammonium ion balanced by chloride ions, which significantly affects the compound's physical properties and biological interactions.

Significance in Chemical Research and Industry

3-Amino-N-butyl-N-methylpropanamide hydrochloride occupies a significant position in contemporary chemical research due to its versatile reactivity profile and potential applications across multiple domains. The compound serves as a valuable intermediate in the synthesis of more complex molecular structures, particularly in medicinal chemistry where functionalized amides are frequently employed as building blocks for pharmaceutical compounds.

The compound's significance extends to its role in organic synthesis methodologies, where it can participate in various chemical transformations typical of amides and amino compounds. These reactions include hydrolysis under acidic or basic conditions, condensation reactions with carbonyl compounds, and nucleophilic substitution reactions involving the amino group. Such versatility makes it an attractive starting material for researchers developing new synthetic pathways.

In industrial applications, the compound finds utility in the production of specialized chemicals and materials. Its availability from multiple commercial suppliers at research grade purity levels (typically 95% or higher) indicates sustained demand from both academic and industrial research sectors. The compound is particularly valued for its stability and ease of handling, characteristics that are enhanced by its hydrochloride salt formulation.

| Research Application | Significance |

|---|---|

| Pharmaceutical Intermediates | Building block for drug development |

| Organic Synthesis | Versatile starting material for complex molecules |

| Materials Science | Precursor for specialized polymers and materials |

| Chemical Biology | Tool for studying biological systems |

| Process Chemistry | Model compound for reaction optimization |

The compound's role in advancing synthetic methodologies is exemplified by its inclusion in various research studies focusing on amide chemistry and related transformations. Research groups have utilized similar aminopropanamide structures to develop new catalytic processes and to investigate structure-activity relationships in biological systems. The compound's well-defined structure and predictable reactivity make it an ideal candidate for such investigations.

Furthermore, the availability of detailed spectroscopic and analytical data for 3-Amino-N-butyl-N-methylpropanamide hydrochloride facilitates its use in educational and training applications within academic institutions. The compound serves as an excellent example for teaching concepts related to amide chemistry, salt formation, and molecular characterization techniques.

Properties

IUPAC Name |

3-amino-N-butyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-4-7-10(2)8(11)5-6-9;/h3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVPUXQHKGXPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-75-2 | |

| Record name | Propanamide, 3-amino-N-butyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Route

The synthesis of 3-Amino-N-butyl-N-methylpropanamide hydrochloride typically involves the amidation of an appropriate N-substituted propanamide precursor with an amine source, followed by conversion to the hydrochloride salt. The key steps are:

- Starting Material: N-butyl-N-methylpropanamide

- Amine Source: A primary or secondary amine providing the amino group at the 3-position

- Reaction Medium: Suitable organic solvents (e.g., acetonitrile, tetrahydrofuran)

- Catalysts: Acid or base catalysts depending on the amidation method

- Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt

This general approach is scalable and adaptable for industrial synthesis, ensuring high purity and yield.

Detailed Synthetic Procedures

Amidation via Borate Ester Catalysis

A modern and efficient method for amide bond formation relevant to this compound is the use of borate esters such as tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3) as amidation reagents. This method offers mild conditions with low racemization and good yields.

- Reagent Preparation: B(OCH2CF3)3 is synthesized by reacting boron tribromide (BBr3) or boron oxide (B2O3) with 2,2,2-trifluoroethanol at low temperature.

- Amidation Reaction: Mixing the carboxylic acid (or acid derivative) with the amine and 2 equivalents of B(OCH2CF3)3 in acetonitrile at 80–100 °C for 5–24 hours.

- Workup: The reaction mixture is treated with ion-exchange resins and dried to isolate the amide product.

This method is advantageous due to its operational simplicity and scalability.

| Parameter | Condition/Value |

|---|---|

| Reagent ratio | Acid:Amine:B(OCH2CF3)3 = 1:1:2 |

| Solvent | Acetonitrile (0.5 M) |

| Temperature | 80–100 °C |

| Reaction time | 5–24 hours |

| Workup | Ion-exchange resin treatment, drying |

| Yield | High, typically >80% |

Industrial Scale Synthesis

Industrial production adapts the above amidation process with:

- Use of industrial-grade solvents and catalysts

- Optimization of temperature and pressure for maximum yield and purity

- Formation of the hydrochloride salt by reaction with HCl gas or aqueous HCl under controlled temperature (0–25 °C)

This ensures cost-effectiveness and reproducibility for large-scale manufacturing.

Alternative Synthetic Routes and Related Compounds

While direct literature on 3-Amino-N-butyl-N-methylpropanamide hydrochloride is limited, related synthetic strategies for structurally similar amides provide insight:

- N-(3-Aminopropyl) Methacrylamide Hydrochloride Synthesis: This involves multi-step synthesis starting from 3-chloropropylamine hydrochloride reacting with methacrylic anhydride, followed by substitution with potassium phthalimide, hydrazinolysis, and final hydrochloride salt formation. The process avoids expensive protecting groups and is industrially viable with yields around 85–95% per step.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Formation of N-(3-chloropropyl) methacrylamide | 3-chloropropylamine hydrochloride + methacrylic anhydride, base, 0–5 °C, 1–5 h | 92–94 | Controlled low temperature |

| 2. Substitution with potassium phthalimide | 50–150 °C, 1–5 h | Not specified | Nucleophilic substitution |

| 3. Hydrazinolysis to free amine | Hydrazine hydrate, reflux, 3–10 h | 87 | Removal of phthalimide group |

| 4. Hydrochloride salt formation | HCl gas, room temperature, 1–5 h | 93 | Salt precipitation and drying |

This multi-step approach illustrates the importance of protecting group strategies and salt formation in amide hydrochloride synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Industrial Feasibility |

|---|---|---|---|---|

| Direct Amidation with Borate Ester Catalyst | Carboxylic acid, amine, B(OCH2CF3)3 | 80–100 °C, 5–24 h, MeCN solvent | Mild, high yield, low racemization | Scalable, cost-effective |

| Multi-step Substitution and Hydrazinolysis (Related Compound) | 3-chloropropylamine HCl, methacrylic anhydride, potassium phthalimide, hydrazine hydrate | 0–150 °C, multiple steps, organic solvents | Avoids expensive protecting groups, high yield | Industrially validated |

| Industrial Batch Synthesis | N-butyl-N-methylpropanamide, amine, HCl | Optimized temperature/pressure, industrial solvents | High purity, scalable | Established commercial process |

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Amino-N-butyl-N-methylpropanamide, such as oxides, amines, and substituted amides .

Scientific Research Applications

3-Amino-N-butyl-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Alkyl Chain Impact : The N-butyl group in the target compound provides greater lipophilicity compared to shorter chains (e.g., isobutyl or methoxypropyl derivatives), influencing membrane permeability .

Functional Group Differences: The presence of a tertiary amide in 3-Amino-N-butyl-N-methylpropanamide HCl distinguishes it from primary amines like 3-Chloropropan-1-amine HCl, which lack the amide functionality .

Pharmacological and Industrial Relevance

Agrochemical Utility

- Chlorinated Derivatives : Chlorine-substituted variants (e.g., 3-Chloro-N-methylpropan-1-amine HCl) are precursors for pesticides, leveraging halogen-induced electrophilicity .

Biological Activity

3-Amino-N-butyl-N-methylpropanamide hydrochloride is a compound that has garnered interest in various fields, including biochemistry and medicinal chemistry. Its unique structure, characterized by an amino group, a butyl chain, and a methylpropanamide moiety, suggests potential biological activities that merit detailed exploration.

The biological activity of 3-Amino-N-butyl-N-methylpropanamide hydrochloride primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of proteins or enzymes by binding to them, which can lead to alterations in cellular processes and biochemical pathways. This mechanism is common among compounds that exhibit pharmacological effects, where their action can influence signaling pathways critical for various biological functions.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development and biochemical research. It has been utilized in investigations aimed at understanding the interactions between small molecules and biological macromolecules, indicating its role as a valuable tool in medicinal chemistry.

Case Studies

- Anticancer Potential : Preliminary studies suggest that derivatives of similar amide compounds exhibit anticancer properties. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and PC-3, with IC50 values indicating potency in inhibiting cell proliferation .

- Inhibition Studies : Related research has shown that similar compounds can inhibit key signaling pathways involved in cancer progression. For example, compounds targeting PI3K and MEK pathways have demonstrated significant anti-proliferative effects across multiple tumor types, suggesting that 3-Amino-N-butyl-N-methylpropanamide hydrochloride may exhibit similar properties .

Comparative Biological Activity

A comparison of 3-Amino-N-butyl-N-methylpropanamide hydrochloride with other related compounds can provide insights into its efficacy and potential applications:

| Compound Name | IC50 (µM) | Target Pathway | Biological Activity |

|---|---|---|---|

| 3-Amino-N-butyl-N-methylpropanamide | TBD | TBD | Potential anticancer activity |

| Compound X (similar structure) | 5 | PI3K/MEK | Inhibits tumor cell proliferation |

| Compound Y (related amide) | 0.18 | XIAP | Potent inhibitor of cancer cells |

Note : TBD = To Be Determined; IC50 values are indicative of the concentration required to inhibit 50% of target activity.

Chemical Reactions

3-Amino-N-butyl-N-methylpropanamide hydrochloride undergoes various chemical reactions typical of amides:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to form amines.

- Substitution : The amino group can be substituted with other functional groups.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and organic synthesis.

Industrial Relevance

The compound is also relevant in industrial applications where it serves as a building block for synthesizing more complex molecules. Its ability to interact with biological targets makes it a candidate for further exploration in drug development and therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 3-Amino-N-butyl-N-methylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-aminopropanamide derivatives and alkyl halides (e.g., butyl chloride) in the presence of a base (e.g., NaOH) . Key factors include:

- Temperature : Maintain 40–60°C to balance reaction kinetics and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Purification : Recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) achieves >95% purity .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes SN2 rate |

| Solvent | DMF | Enhances solubility |

| Base | NaOH (1.2 eq) | Minimizes hydrolysis |

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement (e.g., butyl and methyl groups) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (194.7 g/mol) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How should researchers handle and prepare stock solutions of the compound to ensure stability?

Methodological Answer:

- Storage : Store at room temperature in airtight, light-protected containers; hygroscopic nature necessitates desiccant use .

- Solubility : Freely soluble in water (≥50 mg/mL) and methanol. For biological assays, prepare in PBS (pH 7.4) with 0.1% DMSO to prevent aggregation .

Advanced Research Questions

Q. How does the compound’s structural configuration affect its reactivity in nucleophilic substitution reactions?

Methodological Answer: The tertiary amide group and steric hindrance from the butyl/methyl substituents reduce electrophilicity at the carbonyl carbon, favoring SN2 over SN1 mechanisms. Computational studies (DFT) show transition-state stabilization via hydrogen bonding with the amino group . Contrast with analogs (e.g., 3-Amino-N-propylpropanamide) reveals 10–15% slower reaction rates due to increased steric bulk .

Q. What strategies can resolve discrepancies in biological activity data across different studies using this compound?

Methodological Answer:

- Assay Standardization : Use uniform buffer systems (e.g., 10 mM Tris-HCl, pH 7.5) to control ionic strength effects on enzyme binding .

- Batch Analysis : Compare LC-MS profiles of compound batches to identify impurity-driven variability (e.g., residual solvents affecting IC50 values) .

- Molecular Docking : Validate interactions with target enzymes (e.g., proteases) using AutoDock Vina; align with kinetic data (Km, Vmax) .

Q. What advanced spectroscopic methods are used to study its interaction with enzymes or receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure real-time binding kinetics (ka/kd) with thrombin or GPCRs .

- Fluorescence Quenching : Monitor tryptophan residue changes in enzymes (λex = 280 nm) to infer binding affinity (Kd ≈ 10–50 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for entropy-driven binding to hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.